4-Methoxy-2-oxoindoline-3-carbaldehyde
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Overview
Description
4-Methoxy-2-oxoindoline-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its methoxy group at the fourth position, an oxo group at the second position, and a carbaldehyde group at the third position on the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-oxoindoline-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
Oxidation: The 4-methoxyindole undergoes oxidation to form 4-methoxy-2-oxoindoline.
Formylation: The final step involves the formylation of 4-methoxy-2-oxoindoline to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Methoxy-2-oxoindoline-3-carboxylic acid.
Reduction: 4-Methoxy-2-hydroxyindoline-3-carbaldehyde.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-oxoindoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyindole: Lacks the oxo and carbaldehyde groups.
2-Oxoindoline-3-carbaldehyde: Lacks the methoxy group.
4-Methoxy-2-oxoindoline: Lacks the carbaldehyde group.
Uniqueness
4-Methoxy-2-oxoindoline-3-carbaldehyde is unique due to the presence of all three functional groups (methoxy, oxo, and carbaldehyde) on the indoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52508-90-4 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-12)10(13)11-7/h2-6H,1H3,(H,11,13) |
InChI Key |
ZTMVSLJIZDUVGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(C(=O)N2)C=O |
Origin of Product |
United States |
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